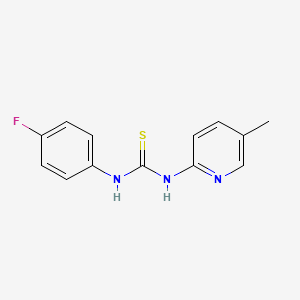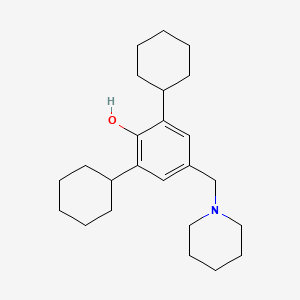
butyl 2-(benzoylamino)-3-(3-bromophenyl)acrylate
描述
Butyl 2-(benzoylamino)-3-(3-bromophenyl)acrylate, also known as BBPA, is a chemical compound that has been widely used in various industrial applications. BBPA is a type of acrylate that is commonly used as a plasticizer in the production of polycarbonate and epoxy resins. In recent years, there has been increasing interest in BBPA due to its potential health and environmental impacts.
作用机制
The mechanism of action of butyl 2-(benzoylamino)-3-(3-bromophenyl)acrylate is not fully understood, but it is believed to involve the disruption of cellular processes. This compound has been shown to interfere with the function of enzymes involved in lipid metabolism, which can lead to the accumulation of lipids in cells. This can cause oxidative stress and inflammation, which can contribute to the development of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. Studies have suggested that this compound exposure can lead to changes in gene expression, alterations in hormone levels, and disruption of cellular signaling pathways. This compound has also been shown to have toxic effects on the liver, kidneys, and reproductive system. In addition, this compound exposure has been linked to developmental and reproductive abnormalities in animals.
实验室实验的优点和局限性
Butyl 2-(benzoylamino)-3-(3-bromophenyl)acrylate is a useful compound for laboratory experiments due to its stability and solubility in various solvents. However, there are also limitations to its use. This compound is toxic and requires careful handling to ensure the safety of researchers. In addition, this compound is not a natural compound and may not accurately reflect the toxicity and environmental fate of other acrylates.
未来方向
There are several future directions for research on butyl 2-(benzoylamino)-3-(3-bromophenyl)acrylate. One area of interest is the development of alternative plasticizers that are less toxic and more environmentally friendly than this compound. Researchers are also investigating the mechanisms of action of this compound and other acrylates to better understand their effects on human health and the environment. In addition, there is a need for further studies on the long-term effects of this compound exposure and its potential impacts on human health and the environment.
In conclusion, this compound is a chemical compound that has been widely used in various industrial applications. However, its potential health and environmental impacts have raised concerns in recent years. This paper has provided an overview of this compound, including its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential risks associated with this compound exposure and to develop safer alternatives for industrial use.
科学研究应用
Butyl 2-(benzoylamino)-3-(3-bromophenyl)acrylate has been widely used in scientific research as a model compound to study the toxicity and environmental fate of acrylates. Researchers have investigated the effects of this compound exposure on various organisms, including fish, mammals, and humans. This compound has been shown to have toxic effects on the liver, kidneys, and reproductive system. Studies have also suggested that this compound may have endocrine-disrupting properties, which can affect hormone levels and lead to adverse health effects.
属性
IUPAC Name |
butyl (E)-2-benzamido-3-(3-bromophenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrNO3/c1-2-3-12-25-20(24)18(14-15-8-7-11-17(21)13-15)22-19(23)16-9-5-4-6-10-16/h4-11,13-14H,2-3,12H2,1H3,(H,22,23)/b18-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEXSMDGQKFLYPA-NBVRZTHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(=CC1=CC(=CC=C1)Br)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)/C(=C\C1=CC(=CC=C1)Br)/NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 3-benzyl-1-(3-methoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4681575.png)
![ethyl 2-{[(4-bromo-2-thienyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4681601.png)
![ethyl 1-(tetrahydro-3-thienyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4681604.png)

![4-[5-{[2-(2-chlorophenoxy)ethyl]thio}-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4681608.png)
![2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydro-2-pyrimidinyl]thio}-N-(5-bromo-2-pyridinyl)acetamide](/img/structure/B4681624.png)

![N-ethyl-N'-phenyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4681631.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4681638.png)
![N-1H-indazol-6-yl-2-({5-[(1-naphthylmethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetamide](/img/structure/B4681642.png)
![5-{[(4-bromophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4681650.png)
![2-[(1-isopropyl-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-methyl-4(3H)-quinazolinone](/img/structure/B4681665.png)
![N-(3-acetylphenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4681667.png)
![5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(2,3-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4681683.png)